![molecular formula C23H23NO B5107288 [1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol, also known as Pyr-met, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Pyr-met is a fluorescent molecule that can be used as a probe for studying biological processes, such as protein-protein interactions and enzyme activity. In
科学的研究の応用
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for studying protein-protein interactions. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or interactions with other proteins.
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol can also be used as a probe for studying enzyme activity. By attaching [1-(1-pyrenylmethyl)-2-piperidinyl]methanol to an enzyme, researchers can monitor changes in fluorescence as the enzyme catalyzes a reaction.
作用機序
The mechanism of action of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves its ability to fluoresce when excited by light. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is excited by light at a specific wavelength, and it emits light at a longer wavelength. This property makes [1-(1-pyrenylmethyl)-2-piperidinyl]methanol useful as a fluorescent probe for studying biological processes.
Biochemical and Physiological Effects:
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in lab experiments.
実験室実験の利点と制限
One of the main advantages of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its ability to act as a fluorescent probe for studying biological processes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its sensitivity to pH and temperature. Changes in pH or temperature can affect [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence, which can complicate experiments. Additionally, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence can be quenched by certain molecules, which can interfere with experiments.
将来の方向性
There are several future directions for [1-(1-pyrenylmethyl)-2-piperidinyl]methanol research. One potential application is in the development of biosensors for detecting specific molecules, such as proteins or enzymes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could be attached to a biosensor, and changes in fluorescence could be used to detect the presence of the target molecule.
Another future direction is in the development of new fluorescent probes based on [1-(1-pyrenylmethyl)-2-piperidinyl]methanol. By modifying the chemical structure of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, researchers could create probes with different properties, such as increased sensitivity or selectivity.
Conclusion:
In conclusion, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is a versatile chemical compound that has many potential applications in scientific research. Its ability to act as a fluorescent probe for studying biological processes makes it a valuable tool for researchers. With continued research, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could have even more applications in the future.
合成法
The synthesis of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves the reaction of 1-(pyren-1-yl)methanamine with 2-piperidinone in the presence of a reducing agent, such as sodium borohydride. The resulting product is [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, which can be purified using column chromatography.
特性
IUPAC Name |
[1-(pyren-1-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-15-20-6-1-2-13-24(20)14-19-10-9-18-8-7-16-4-3-5-17-11-12-21(19)23(18)22(16)17/h3-5,7-12,20,25H,1-2,6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHZUJJYYWQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

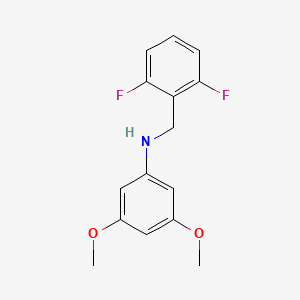
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
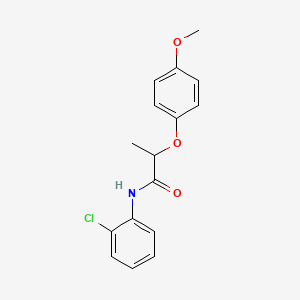
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
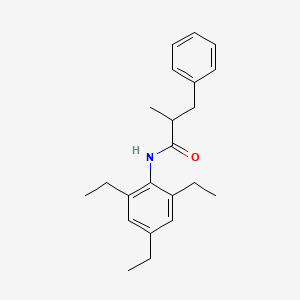
![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
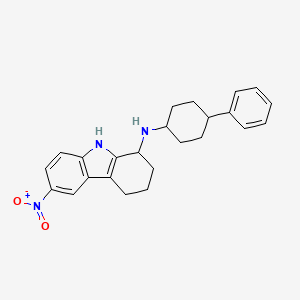
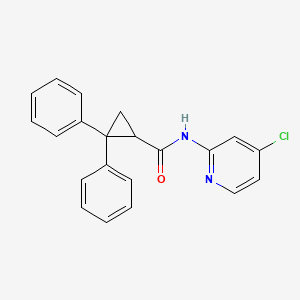
![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)